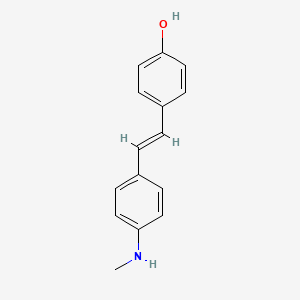

4-(4-(Methylamino)styryl)phenol

Description

4-(4-(Methylamino)styryl)phenol is a phenolic derivative featuring a styryl (ethenyl) bridge between two aromatic rings. The para-position of one phenyl ring is substituted with a methylamino group (-NHCH₃), while the other retains a hydroxyl group (-OH). This structure enables π-conjugation across the styryl linker, enhancing electronic properties such as fluorescence and redox activity.

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4-[(E)-2-[4-(methylamino)phenyl]ethenyl]phenol |

InChI |

InChI=1S/C15H15NO/c1-16-14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h2-11,16-17H,1H3/b3-2+ |

InChI Key |

ZWIARAQZLULYPG-NSCUHMNNSA-N |

Isomeric SMILES |

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Biological Activity

4-(4-(Methylamino)styryl)phenol, also known as a stilbene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the available literature on its biological activity, synthesizing data from various studies and presenting relevant findings in a structured format.

Chemical Structure and Properties

The chemical structure of 4-(4-(Methylamino)styryl)phenol consists of a phenolic core with a methylamino group at the para position. This configuration is crucial for its biological activity, as modifications to the structure can significantly alter its efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of stilbene derivatives similar to 4-(4-(Methylamino)styryl)phenol. In particular, compounds with electron-withdrawing groups (EWGs) in specific positions have shown enhanced antibacterial activity. For instance, Z-4b exhibited significant activity against Micrococcus luteus, while E-4a demonstrated effectiveness against Cryptococcus neoformans . The presence of an N,N-diethylamino moiety was also linked to increased activity against various bacterial strains .

| Compound | Activity Against | Notes |

|---|---|---|

| Z-4b | Micrococcus luteus | Highest activity among analogues |

| E-4a | Cryptococcus neoformans | Effective with specific substitutions |

| 4c | Staphylococcus aureus, Bacillus subtilis | Enhanced activity with N-pyrrolidinyl substitution |

Anti-inflammatory Activity

The anti-inflammatory potential of stilbene derivatives has been explored through various assays. One study indicated that certain derivatives could inhibit the expression of pro-inflammatory cytokines like IL-1β. These compounds showed promise in reducing inflammation and may serve as therapeutic agents for inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 4-(4-(Methylamino)styryl)phenol has been assessed using DPPH radical scavenging assays. While it demonstrated lower antioxidant activity compared to quercetin, it still exhibited significant inhibition levels, indicating its potential as an antioxidant agent .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that modifications in the phenolic structure could lead to varying degrees of antimicrobial effectiveness. The presence of EWG groups significantly enhanced the activity against multiple bacterial strains .

- Inflammation Modulation : In vitro studies showed that certain derivatives could modulate inflammatory responses by inhibiting IL-1β expression in cell models, suggesting their potential application in treating inflammatory conditions .

- Antioxidant Properties : Research comparing various stilbene derivatives revealed that while 4-(4-(Methylamino)styryl)phenol had lower antioxidant activity than leading compounds like quercetin, it still provided noteworthy protective effects against oxidative stress .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

4-(4-(Methylamino)styryl)phenol serves as a versatile building block in organic synthesis. It is utilized in the development of new materials and compounds, particularly in the synthesis of stilbene derivatives, which have been studied for their biological activities and structure-activity relationships .

Reactivity and Functionalization

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the generation of valuable intermediates such as quinones and hydroquinones, which are crucial in organic synthesis. For example:

- Oxidation : The phenolic group can be oxidized to form quinones.

- Reduction : Quinones can be reduced back to hydroquinones.

- Substitution : The aromatic ring can participate in electrophilic aromatic substitution reactions.

Biological Applications

Fluorescent Labeling and Imaging

Due to its unique optical properties, 4-(4-(Methylamino)styryl)phenol is studied for applications in fluorescent labeling. It has shown potential for staining nerve tissues effectively, making it valuable for visualizing nerve structures under microscopy. The compound's fluorescence allows for enhanced contrast in imaging techniques, contributing to advancements in neurobiology and live-cell imaging.

Proteomics and Drug Delivery

In proteomics research, this compound is employed to study protein interactions and functions. Its ability to selectively bind to certain proteins enhances its utility as a fluorescent probe in biochemical assays . Additionally, its interactions with biological systems suggest potential roles in drug delivery systems.

Industrial Applications

Dyes and Pigments Production

The compound is also used in the synthesis of dyes and pigments. Its distinct fluorescence properties make it suitable for developing new industrial products that require specific optical characteristics. This includes applications in areas such as textiles and coatings.

Comparison with Similar Compounds

Styryl and Ethynyl Derivatives

The ethynyl analog, 4-[2-[4-(methylamino)phenyl]ethynyl]phenol, replaces the styryl group with a carbon-carbon triple bond.

4-(2-Phenylethenyl)phenol (Stilbenol)

Stilbenol lacks the methylamino group, resulting in reduced electron-donating capacity. The absence of -NHCH₃ diminishes its binding affinity to biological targets like Aβ fibrils. Additionally, the methylamino group in 4-(4-(Methylamino)styryl)phenol enhances solubility in polar solvents, whereas stilbenol is more lipophilic .

4-(Methylamino)-2-(phenylsulfonyl)phenol (MSP2)

MSP2 incorporates a sulfonyl (-SO₂-) group at the ortho position of the phenol ring. MSP2 has a higher melting point (201–203°C) due to increased intermolecular interactions from the sulfonyl group .

Azo and Hydrazono Derivatives

Compounds like 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol feature azo (-N=N-) linkages, which extend conjugation but introduce rigidity. These derivatives often exhibit bathochromic shifts in UV-Vis spectra compared to styryl analogs. However, their redox behavior differs significantly due to the azo group’s electron-withdrawing nature .

Methoxy-Substituted Analogs

2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol replaces the styryl bridge with a methoxy (-OCH₃) and aminomethyl (-CH₂NH-) group. This substitution reduces π-conjugation, lowering fluorescence intensity.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of an aryl bromide (e.g., 4-bromo-N-methylaniline) to a palladium(0) catalyst, followed by transmetalation with a boronic acid (e.g., 4-hydroxystyrylboronic acid) and reductive elimination to form the carbon-carbon bond. Optimized conditions use Na₃PO₄ as a base in a biphasic toluene/water system, achieving yields up to 73%. Enantioselective variants utilize chiral ligands like sSPhos (sulfonated SPhos), which induce axial chirality through noncovalent interactions between the ligand sulfonate group and the substrate.

Table 1: Suzuki–Miyaura Coupling Optimization

| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Selectivity (ee %) |

|---|---|---|---|---|

| 4-Bromo-N-methylaniline | 4-Hydroxystyrylboronic acid | Pd(OAc)₂, sSPhos | 73 | 92 |

| 4-Iodo-N-methylaniline | 4-Hydroxystyrylboronic acid | Pd(dba)₂, XPhos | 68 | – |

Heck Coupling and Horner–Wadsworth–Emmons Olefination

A tandem Heck coupling and Horner–Wittig olefination strategy is effective for constructing the styryl moiety. This approach avoids boronic acid precursors, instead relying on aryl halides and phosphonate esters.

Tandem Reaction Sequence

-

Heck Coupling : A palladium-catalyzed coupling between 4-bromo-N-methylaniline and styrene derivatives forms the initial styryl intermediate.

-

Horner–Wadsworth–Emmons Olefination : The intermediate reacts with a benzyl diethyl phosphonate (e.g., diethyl (4-hydroxybenzyl)phosphonate) under basic conditions to install the phenol group.

Table 2: Heck/Horner–Wittig Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃ | 80 | 65 |

| Olefination | NaH, THF | 25 | 78 |

Knoevenagel Condensation

Knoevenagel condensation is employed for styryl group formation via the reaction of an aromatic aldehyde with an active methylene compound. This method is particularly useful for introducing electron-withdrawing groups that stabilize the conjugated system.

Reaction Protocol

A mixture of 4-(methylamino)benzaldehyde and 4-hydroxyacetophenone undergoes condensation in ethanol with a catalytic amount of piperidine. The reaction proceeds via a nucleophilic attack of the enolate on the aldehyde, followed by dehydration to yield the styryl product.

Table 3: Knoevenagel Optimization

| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) |

|---|---|---|---|

| 4-(Methylamino)benzaldehyde | 4-Hydroxyacetophenone | Piperidine | 82 |

| 4-(Methylamino)benzaldehyde | Malononitrile | NH₄OAc | 75 |

Reductive Amination and Subsequent Functionalization

Reductive amination introduces the methylamino group post-styryl formation, offering flexibility in sequential functionalization.

Stepwise Synthesis

-

Styryl Formation : A stilbene intermediate (e.g., 4-hydroxystilbene) is synthesized via Heck coupling.

-

Reductive Amination : The intermediate reacts with methylamine in the presence of NaBH₃CN to install the methylamino group.

Industrial-Scale Considerations

While academic studies focus on milligram-to-gram scales, industrial production prioritizes catalyst recovery, solvent recycling, and continuous flow systems. For example:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(Methylamino)styryl)phenol, and how can reaction conditions be optimized for higher yields?

- The compound can be synthesized via condensation reactions involving phenolic precursors and styryl derivatives. For example, the Pechmann reaction (using phenols and dicarboxylic acids under acidic conditions) is a common method for analogous stilbene derivatives . Optimization may include adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts like sulfuric acid. Purification often involves recrystallization or column chromatography, with purity confirmed via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-(Methylamino)styryl)phenol?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the styryl group (absorption ~300–400 nm).

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm, aromatic protons at δ 6.5–7.5 ppm).

- IR Spectroscopy : Detects O-H (~3200 cm⁻¹) and C=N/C=C stretches (~1600 cm⁻¹).

- Mass Spectrometry : GC/MS or ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~268) .

Q. What are the key stability considerations for handling and storing this compound?

- The compound is sensitive to oxidation and moisture. Store in inert atmospheres (N₂/Ar) at 2–8°C in amber vials. Avoid contact with acids, which may release toxic gases (e.g., SO₂ or NH₃) . Degradation products can be monitored via TLC or HPLC.

Advanced Research Questions

Q. How does the redox behavior of 4-(4-(Methylamino)styryl)phenol influence its applicability in electrochemical sensors?

- The methylamino and phenolic groups enable reversible one-electron oxidation (E° ~0.5–0.7 V vs. SCE), making it suitable for redox-based sensing. Cyclic voltammetry (CV) in buffered aqueous/organic solvents (e.g., pH 7.4 PBS) reveals distinct anodic peaks. Functionalization with nanoparticles (e.g., AuNPs) enhances signal amplification for detecting biomolecules like dopamine .

Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound?

- Ecotoxicology : Use Daphnia magna or algal bioassays to determine LC₅₀/EC₅₀ values.

- Degradation Studies : Advanced oxidation processes (AOPs) like UV/H₂O₂ or photocatalysis (TiO₂) can degrade the compound, with intermediates identified via LC-QTOF-MS.

- Bioaccumulation : Measure logP values (estimated ~2.5) to predict environmental partitioning .

Q. How can analytical sensitivity be improved for trace detection of 4-(4-(Methylamino)styryl)phenol in complex matrices?

- Sample Preconcentration : Solid-phase extraction (SPE) with C18 cartridges enriches the analyte.

- Chromatography : UPLC with a C8 column and fluorescence detection (λₑₓ/λₑₘ = 320/420 nm) achieves limits of detection (LOD) <1 ppb.

- Derivatization : React with 4-aminoantipyrine to form a colored complex, extractable into chloroform for spectrophotometric quantification .

Methodological Notes

- Contradictions in Data : and report differing stability profiles; cross-validate with accelerated stability studies (40°C/75% RH for 6 months).

- Advanced Synthesis : For enantioselective synthesis, consider chiral catalysts (e.g., BINOL-derived ligands) in asymmetric cross-coupling reactions.

- Safety Protocols : Always use PPE (gloves, goggles) and fume hoods during synthesis, referencing MSDS guidelines for spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.